N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide is a benzamide derivative featuring a pyrimidinone core substituted with a cyclopropyl group and an ethyl-linked 2-methylbenzamide moiety.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-4-2-3-5-14(12)17(22)18-8-9-20-11-19-15(10-16(20)21)13-6-7-13/h2-5,10-11,13H,6-9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRSLVCJVKWAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=NC(=CC2=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide involves multiple steps. Typically, the process starts with the synthesis of the cyclopropyl-substituted pyrimidine ring. The cyclopropyl ketone is reacted with an appropriate nitrile to form the pyrimidine core. This is followed by the addition of the ethyl linker and subsequently, the coupling with 2-methylbenzamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often relies on scalable processes, focusing on yield optimization and cost-effectiveness. The primary methods include multi-step organic synthesis, involving the preparation of intermediates that are subsequently purified and reacted under specific conditions to ensure high purity and yield of the final compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide undergoes various types of reactions, including:
Oxidation: : Transformation of the compound by the addition of oxygen or the removal of hydrogen.
Reduction: : The process involves the addition of hydrogen or removal of oxygen.
Substitution: : Replacement of a functional group within the molecule with another functional group.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Involves the use of reagents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Generally carried out under conditions involving halogenated reagents like N-bromosuccinimide (NBS) or other halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation may result in the formation of hydroxylated or carboxylated derivatives. Reduction typically leads to the formation of more saturated compounds. Substitution reactions yield derivatives with different functional groups replacing the original ones.
Scientific Research Applications
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide is widely used in scientific research due to its unique properties In chemistry, it serves as a valuable intermediate for synthesizing various compounds In biology and medicine, it is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways
Mechanism of Action
The mechanism by which N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play critical roles in biological processes. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares key structural features and properties of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide with two closely related derivatives:
Key Observations:
Substituent Effects :
- The 2-methyl group in the target compound likely enhances metabolic stability compared to the bulkier 2-bromo derivative , which may exhibit stronger halogen-mediated target interactions .
- The 4-ethoxy derivative introduces a polar group that could improve aqueous solubility, a critical factor for bioavailability .
Research Findings and Implications
- Biological Activity: Patent data () indicates that benzamide derivatives with trifluoromethyl or dichlorophenyl substituents exhibit insecticidal or bactericidal properties .
- Physical Property Gaps : Critical data such as melting points, solubility, and stability are unavailable for all three compounds, limiting a comprehensive comparative analysis .
Biological Activity
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₁₇H₁₈N₄O
Molecular Weight: 304.37 g/mol
Structural Features:
- Contains a pyrimidine ring
- Incorporates a cyclopropyl group
- Features a benzamide moiety
The compound's unique structure suggests potential interactions with various biological targets, particularly in oncology and neurology, where similar pyrimidine derivatives have shown promise in therapeutic applications .
Research indicates that compounds resembling this compound may act through the inhibition of specific kinases or other enzymes critical in cancer proliferation and neurodegenerative diseases. The mechanism is likely associated with the compound's ability to interact with biological receptors or enzymes, disrupting normal cellular processes and leading to therapeutic effects .
Anticancer Potential
Studies have shown that similar compounds can inhibit cancer cell proliferation. For instance, the structural analogs have demonstrated activity against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties. The specific pathways affected include those involved in cell cycle regulation and apoptosis .
Neuroprotective Effects
The compound's potential neuroprotective effects are under investigation, particularly concerning its ability to mitigate endoplasmic reticulum (ER) stress. Similar benzamide derivatives have been reported to protect pancreatic β-cells against ER stress-induced death, indicating a possible pathway for this compound's therapeutic application in neurodegenerative diseases .
Data Table: Biological Activity Overview
Case Studies and Research Findings
-
Anticancer Activity Study
- A study evaluated the efficacy of compounds similar to this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as an anticancer agent.
- Neuroprotective Effects
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Pharmacokinetic Studies
- Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for related compounds, which may also apply to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
